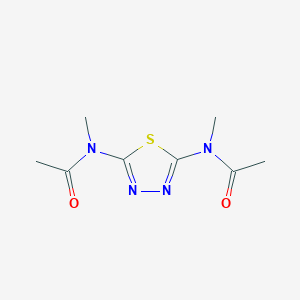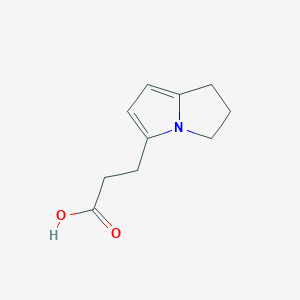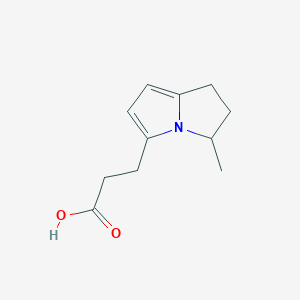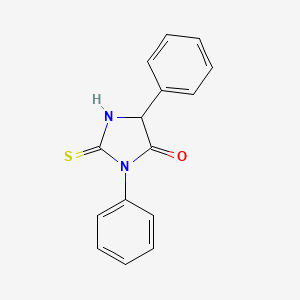
Pyridazine, 3-ethoxy-6-phenoxy-
Overview
Description
Pyridazine, 3-ethoxy-6-phenoxy- is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms This particular compound is characterized by the presence of ethoxy and phenoxy substituents at the 3 and 6 positions, respectively
Preparation Methods
The synthesis of pyridazine, 3-ethoxy-6-phenoxy- can be achieved through various synthetic routes. One common method involves the catalytic dehalogenation of corresponding 3-ethoxy-6-chloropyridazines or the reaction of 3-chloropyridazine with phenols in the presence of a base . Industrial production methods often involve large-scale catalytic reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Pyridazine, 3-ethoxy-6-phenoxy- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert pyridazine derivatives into more saturated compounds.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common for pyridazine derivatives. Common reagents include halogens and nucleophiles.
Cycloaddition: Pyridazine derivatives can participate in cycloaddition reactions, forming complex polycyclic structures.
Scientific Research Applications
Pyridazine, 3-ethoxy-6-phenoxy- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyridazine derivatives are studied for their potential as enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of pyridazine, 3-ethoxy-6-phenoxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or block specific receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Pyridazine, 3-ethoxy-6-phenoxy- can be compared with other similar compounds, such as:
Pyridazine, 3-ethoxy-6-chloro-: This compound has a chlorine substituent instead of a phenoxy group, which can lead to different chemical reactivity and biological activity.
Pyridazine, 3-methoxy-6-phenoxy-: The presence of a methoxy group instead of an ethoxy group can affect the compound’s solubility and interaction with biological targets.
Pyridazine, 3-phenoxy-6-phenoxy-: Having two phenoxy groups can enhance the compound’s lipophilicity and potentially its ability to cross biological membranes
Pyridazine, 3-ethoxy-6-phenoxy- stands out due to its unique combination of ethoxy and phenoxy substituents, which can influence its chemical properties and biological activities.
Properties
IUPAC Name |
3-ethoxy-6-phenoxypyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-15-11-8-9-12(14-13-11)16-10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUCANMPRAHSHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484446 | |
| Record name | Pyridazine, 3-ethoxy-6-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61690-60-6 | |
| Record name | Pyridazine, 3-ethoxy-6-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl-](/img/structure/B3355004.png)
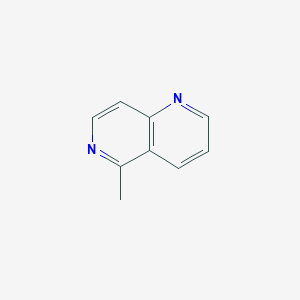

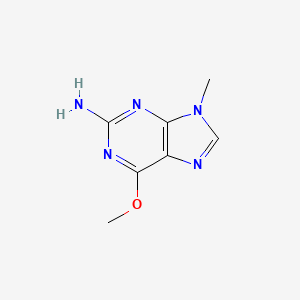
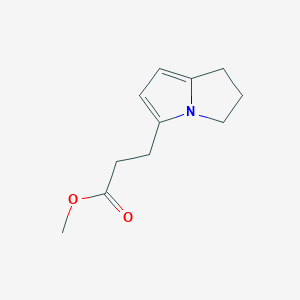
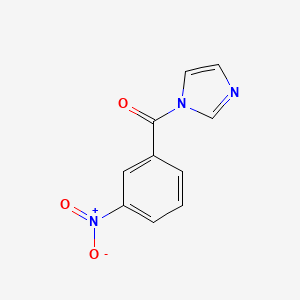
![5-Chloro-3-(1-methyl-1H-imidazol-2-yl)benzo[c]isoxazole](/img/structure/B3355069.png)
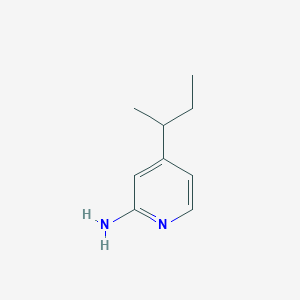
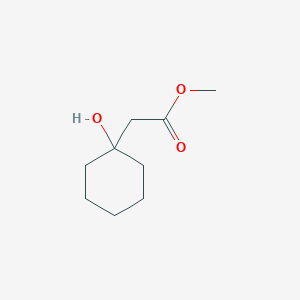
![4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B3355083.png)
